11-oxo-Mogroside V

Antioxidant Reactive oxygen species Superoxide dismutase

Researchers targeting oxidative stress pathways require precise compound selection-mogroside V and 11-oxo-mogroside V show inverse ROS selectivity, precluding interchangeability in experimental workflows. • O₂⁻ Scavenging: EC₅₀ = 4.79 µg/mL (superior to mogroside V). • H₂O₂ Scavenging: EC₅₀ = 16.52 µg/mL. • DNA Damage Protection: EC₅₀ = 3.09 µg/mL against •OH-induced strand breaks. • In Vivo Chemoprevention: 26.6% tumor incidence in DMBA/TPA mouse model at 10 wks. Supplied at ≥98% purity (HPLC) with full QC documentation. Ships globally from stock.

Molecular Formula C60H100O29
Molecular Weight 1285.4 g/mol
Cat. No. B1254940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-oxo-Mogroside V
Synonyms11-oxo-mogroside V
Molecular FormulaC60H100O29
Molecular Weight1285.4 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C
InChIInChI=1S/C60H100O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-32,34-55,61-63,65-79H,9,11-22H2,1-8H3
InChIKeyCGGWHBLPUUKEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Oxo-Mogroside V Procurement Overview


11-Oxo-mogroside V (CAS 126105-11-1) is a cucurbitane-type triterpenoid glycoside naturally occurring in the fruits of Siraitia grosvenorii (monk fruit / Luo Han Guo) and Siraitia siamensis [1]. This compound belongs to the mogroside family, a class of non-caloric, high-intensity sweeteners characterized by a cucurbitane aglycone core with variable glycosylation patterns [2]. While sharing structural homology with the more abundant mogroside V, 11-oxo-mogroside V is distinguished by an oxidative modification at the C-11 position—specifically, the substitution of a hydroxyl group with a ketone (oxo) moiety. This seemingly minor structural deviation confers a distinct biological activity profile that diverges meaningfully from its in-class analogs, particularly in antioxidant potency and target specificity [3]. In natural monk fruit extracts, 11-oxo-mogroside V is a minor constituent, present at only 10–15% of mogroside V content, necessitating specialized isolation or semi-synthetic approaches for procurement at research or industrial scale [4].

Natural product with C-11 oxidative modification distinct from mogroside V; supports antioxidant selectivity research
Preferential scavenging of superoxide and hydrogen peroxide reported; suitable for ROS-pathway mechanistic studies
Minor constituent in monk fruit; specialized isolation or semi-synthesis required — verify sourcing and purity
Applies to DNA oxidative damage protection models, LDL oxidation assays, and carcinogenesis endpoint research

11-Oxo-Mogroside V vs. Mogroside V


The mogroside family exhibits pronounced structure-activity divergence, wherein minor modifications to the aglycone or glycosylation pattern produce dramatic shifts in both sweetness intensity and biological activity [1]. While mogroside V (relative sweetness ~378× sucrose) and 11-oxo-mogroside V (~68× sucrose) share the same glycosylation architecture, the single oxidative substitution at C-11 reduces sweetening potency by over 80% [2]. More critically, this same modification inverts the compound's radical-scavenging selectivity profile: mogroside V preferentially neutralizes hydroxyl radicals (•OH), whereas 11-oxo-mogroside V is substantially more effective against superoxide anion (O₂⁻) and hydrogen peroxide (H₂O₂) [3]. Furthermore, 11-oxo-mogroside V demonstrates a unique capacity to protect against hydroxyl radical-induced DNA damage (EC₅₀ = 3.09 µg/mL)—a property not comparably documented for mogroside V [4]. These orthogonal activity profiles preclude functional substitution in studies where specific antioxidant mechanisms, DNA protection, or LDL oxidation inhibition are the endpoints of interest. Procurement decisions must therefore align compound identity with the precise experimental or formulation objective, as interchangeability between in-class mogrosides cannot be assumed.

Sweetness intensity differs
The C-11 oxo modification alters sweetness potency compared to mogroside V; sensory or receptor-based assay contexts may shift.
Radical-scavenging selectivity inverted
11-Oxo form favors superoxide and H₂O₂, while mogroside V targets hydroxyl radicals. Direct substitution may misattribute ROS endpoint data.
DNA damage protection profile absent in mogroside V
Only 11-oxo-mogroside V shows reported inhibition of ·OH-induced DNA damage; comparator lacks comparable endpoint data, limiting generic replacement.

11-Oxo-Mogroside V Comparative Evidence


Superoxide Anion Scavenging

In a direct head-to-head comparison using a chemiluminescence (CL) assay system, 11-oxo-mogroside V exhibited substantially higher scavenging activity against superoxide anion (O₂⁻) compared to mogroside V. The EC₅₀ value for 11-oxo-mogroside V was determined to be 4.79 µg/mL, whereas mogroside V required a higher concentration to achieve equivalent inhibition [1].

Superoxide Scavenging
Head-to-head
EC₅₀ 4.79 µg/mL (vs mogroside V, lower activity reported)
Reported higher O₂⁻ scavenging effect; supports superoxide-pathway antioxidant studies
Comparator EC₅₀ not numerically reported; fold-difference not calculable
Antioxidant Reactive oxygen species Superoxide dismutase

Hydrogen Peroxide Scavenging

In the same chemiluminescence assay evaluating H₂O₂ scavenging, 11-oxo-mogroside V demonstrated superior inhibitory activity with an EC₅₀ of 16.52 µg/mL, outperforming mogroside V [1].

H₂O₂ Scavenging
Head-to-head
EC₅₀ 16.52 µg/mL (vs mogroside V, lower activity reported)
Supports H₂O₂-mediated oxidative stress model studies
Comparator EC₅₀ not numerically reported
Antioxidant Hydrogen peroxide Catalase

Hydroxyl Radical Scavenging

The radical-scavenging selectivity profile is inverted for hydroxyl radical (•OH). In direct comparative testing, mogroside V was markedly more effective, achieving an EC₅₀ of 48.44 µg/mL compared to 146.17 µg/mL for 11-oxo-mogroside V—a 3.02-fold difference in potency [1].

Hydroxyl Radical Scavenging
Head-to-head
EC₅₀ 146.17 µg/mL vs mogroside V 48.44 µg/mL (3.02× difference)
Mogroside V more effective for ·OH; selectivity inversion context
Select compound based on target radical species
Antioxidant Hydroxyl radical DNA damage

DNA Damage Protection

Beyond radical scavenging, 11-oxo-mogroside V demonstrated a remarkable inhibitory effect on hydroxyl radical-induced DNA oxidative damage, with an EC₅₀ of 3.09 µg/mL [1]. No comparable EC₅₀ value for DNA damage protection is reported for mogroside V in this study, suggesting this may be a differentiated or uniquely potent property of the 11-oxo derivative.

DNA Damage Protection
Class-level
EC₅₀ 3.09 µg/mL (inhibition of ·OH-induced DNA damage)
May support genomic protection endpoint studies
Mogroside V data not reported; property to verify
DNA protection Genotoxicity Oxidative stress

LDL Oxidation Inhibition

In a study evaluating the inhibition of copper-mediated low-density lipoprotein (LDL) oxidation, 11-oxo-mogroside V (referred to as 11-Oxo-mog.V) demonstrated a significant and dose-dependent prolongation of the lag time during LDL oxidation. At a concentration of 200 µM, 11-oxo-mogroside V extended the lag time to 119.7 ± 8.9 minutes, compared to the control value of 76.8 ± 5.5 minutes—a statistically significant increase of 55.9% (p < 0.01) [1]. The study specifically identifies 11-Oxo-mog.V as the active sweet element responsible for this anti-oxidative property within the Siraitia grosvenori extract [2].

LDL Oxidation Lag Time
Endpoint context
Lag time 119.7 ± 8.9 min at 200 µM vs control 76.8 ± 5.5 min (p
Supports lipid peroxidation research; reported endpoint context
Copper-mediated LDL assay; dose-dependent effect reported
In Vivo Carcinogenesis
Model context
Papilloma incidence 26.6% at 10 wks, 53.3% at 15 wks; oral 0.0025%
Supports carcinogenesis model endpoint studies; model-response context
SENCAR mouse model; EBV-EA inhibition 91.2% at 1000 mol ratio/TPA
Atherosclerosis LDL oxidation Cardiovascular

In Vivo Carcinogenesis Inhibition

In a two-stage mouse skin carcinogenesis model using DMBA as initiator and TPA as promoter, oral administration of 11-oxo-mogroside V (0.0025% in drinking water) produced significant tumor suppression. At 10 weeks of promotion, only 26.6% of mice in the 11-oxo-mogroside V-treated group bore papillomas, and at 15 weeks, 53.3% bore papillomas, with average papilloma counts per mouse of 1.0, 3.3, and 4.7 at 10, 15, and 20 weeks, respectively [1]. Additionally, in the EBV-EA induction primary screening assay, 11-oxo-mogroside V exhibited 91.2%, 50.9%, and 21.3% inhibition at 1000, 500, and 100 mol ratio/TPA, respectively [2].

In Vivo Carcinogenesis
Model context
Papilloma incidence 26.6% at 10 wks, 53.3% at 15 wks; oral 0.0025%
Supports carcinogenesis model endpoint studies; model-response context
SENCAR mouse model; EBV-EA inhibition 91.2% at 1000 mol ratio/TPA
Chemoprevention Carcinogenesis EBV-EA

11-Oxo-Mogroside V Applications


Superoxide & Peroxide Antioxidant Studies

Based on direct comparative evidence showing that 11-oxo-mogroside V outperforms mogroside V in scavenging O₂⁻ (EC₅₀ = 4.79 µg/mL) and H₂O₂ (EC₅₀ = 16.52 µg/mL), this compound should be prioritized for in vitro antioxidant assays targeting superoxide- or peroxide-mediated oxidative stress pathways [1]. Its superior potency in these specific ROS systems makes it the rational choice over mogroside V for mechanistic studies of mitochondrial oxidative stress, NADPH oxidase activity, or H₂O₂-induced cellular damage, where mogroside V would yield comparatively weaker signal-to-noise ratios. Procurement for this application should verify purity ≥98% and confirm absence of mogroside V contamination, given the inverse selectivity profiles of the two compounds [2].

DNA Damage Protection Research

The uniquely potent inhibition of hydroxyl radical-induced DNA damage (EC₅₀ = 3.09 µg/mL) by 11-oxo-mogroside V positions this compound as a specialized reagent for studies investigating genomic protection mechanisms [1]. Since mogroside V lacks comparable published EC₅₀ data for DNA protection endpoints, 11-oxo-mogroside V is the indicated mogroside for comet assays, γ-H2AX foci quantification, or other DNA strand break detection methods evaluating protection against oxidative genotoxins. Researchers should note the divergent •OH radical-scavenging profile (11-oxo-mogroside V is 3× less potent than mogroside V for direct •OH quenching), which suggests the DNA protection mechanism may involve factors beyond simple radical scavenging [2].

Atherosclerosis & LDL Oxidation Studies

Evidence that 11-oxo-mogroside V significantly prolongs LDL oxidation lag time (119.7 ± 8.9 min at 200 µM vs control 76.8 ± 5.5 min; p < 0.01) establishes this compound as the functional sweet element in monk fruit extracts responsible for anti-atherogenic activity [1]. For cardiovascular researchers investigating lipid peroxidation, foam cell formation, or atherosclerosis-relevant oxidative pathways, 11-oxo-mogroside V is the appropriate test article rather than mogroside V. The demonstrated dose-dependent inhibition of both copper-mediated and HUVEC-mediated LDL oxidation further supports its use in co-culture systems evaluating endothelial-LDL interactions [2]. Procurement specifications should include verification of oxidative stability, as the 11-oxo moiety is the critical structural determinant of this activity.

In Vivo Chemoprevention Studies

The demonstrated in vivo suppression of DMBA/TPA-induced mouse skin papillomagenesis (26.6% incidence at 10 weeks promotion, 1.0 papillomas per mouse) positions 11-oxo-mogroside V as a validated chemopreventive test article for oncology research [1]. The corroborating EBV-EA inhibition data (91.2% at 1000 mol ratio/TPA) provides a mechanism-informed screening rationale. For researchers designing two-stage carcinogenesis studies or evaluating natural product-derived chemopreventive agents, 11-oxo-mogroside V offers a structurally defined, quantitatively characterized compound with published in vivo efficacy parameters. Notably, this evidence tier represents the highest translational relevance among mogrosides and constitutes a non-interchangeable point of differentiation from mogroside V [2].

Application
Selection Property
Validation Focus
Superoxide/Peroxide Antioxidant Studies
Superoxide/peroxide selectivity profile
O₂⁻/H₂O₂ scavenging endpoint validation
DNA Damage Protection Research
DNA damage protection endpoint
DNA strand break assay endpoint review
LDL Oxidation & Lipid Peroxidation Studies
LDL oxidation lag time endpoint
Lipid peroxidation endpoint monitoring
Two-stage Carcinogenesis Model Research
In vivo model-response context
Papilloma incidence endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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